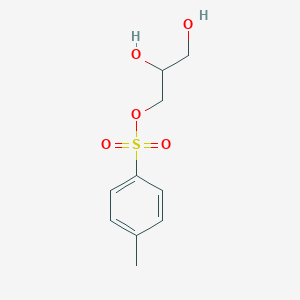

(R,S)-1-Tosyl Glycérol

Vue d'ensemble

Description

Le chlorhydrate de L-éflornithine est une forme de sel de chlorhydrate de l’éflornithine, un inhibiteur irréversible de l’enzyme ornithine décarboxylase. Ce composé est principalement utilisé dans le traitement de la trypanosomiase africaine (maladie du sommeil) et sous forme de crème topique pour réduire les poils faciaux indésirables chez les femmes . Il a également été étudié pour son potentiel dans le traitement de certains types de cancer .

Applications De Recherche Scientifique

L-Eflornithine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Used in the treatment of African trypanosomiasis and facial hirsutism. .

Industry: Employed in the formulation of topical creams for reducing unwanted hair growth.

Mécanisme D'action

Le chlorhydrate de L-éflornithine exerce ses effets en inhibant irréversiblement l’enzyme ornithine décarboxylase. Cette enzyme est essentielle pour la biosynthèse des polyamines, qui sont essentielles à la croissance et à la différenciation cellulaires. En inhibant cette enzyme, le chlorhydrate de L-éflornithine perturbe la voie de biosynthèse des polyamines, ce qui entraîne une réduction de la prolifération cellulaire et de la croissance des poils .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de L-éflornithine peut être synthétisé selon les étapes suivantes :

Matière de départ : La synthèse commence avec la L-ornithine.

Fluorination : La L-ornithine est mise en réaction avec un agent fluorant pour introduire le groupe difluorométhyle.

Formation de chlorhydrate : Le composé résultant est ensuite traité avec de l’acide chlorhydrique pour former le sel de chlorhydrate.

Méthodes de production industrielle

La production industrielle du chlorhydrate de L-éflornithine implique une synthèse à grande échelle utilisant des étapes similaires, mais optimisées pour le rendement et la pureté. Le processus comprend :

Dissolution : Dissolution de la L-ornithine dans l’eau.

Réaction : Ajout d’éther couronne et d’hydroxyde de calcium, suivi de la choline, et chauffage du mélange.

Régulation du pH : Utilisation d’acide sulfurique pour ajuster le pH, suivie d’une filtration pour éliminer les impuretés.

Concentration : Concentration sous vide de la solution et ajustement du pH avec de l’acide chlorhydrique.

Cristallisation : Ajout d’alcool pour induire la cristallisation, suivi d’un refroidissement et d’une filtration.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de L-éflornithine subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution où le groupe difluorométhyle est remplacé par d’autres groupes fonctionnels

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des difluorométhylcétones, tandis que la réduction peut produire des difluorométhylacols .

Applications de la recherche scientifique

Le chlorhydrate de L-éflornithine a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Médecine : Utilisé dans le traitement de la trypanosomiase africaine et de l’hirsutisme facial. .

Industrie : Employé dans la formulation de crèmes topiques pour réduire la croissance indésirable des poils.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de L-éflornithine est unique par rapport à d’autres composés similaires en raison de son mécanisme d’action et de ses applications spécifiques :

Composés similaires : D’autres inhibiteurs de l’ornithine décarboxylase comprennent la difluorométhylornithine et l’alpha-difluorométhylornithine

Unicité : Le chlorhydrate de L-éflornithine est particulièrement efficace dans le traitement de la trypanosomiase africaine et la réduction de la croissance des poils faciaux, ce qui le distingue des autres inhibiteurs

Activité Biologique

(R,S)-1-Tosyl Glycerol is a significant compound in organic chemistry, particularly known for its versatility as a reagent in various synthesis processes. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential applications.

(R,S)-1-Tosyl Glycerol is synthesized through the tosylation of glycerol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This reaction yields mono-, di-, and tri-tosylates of glycerol, with (R,S)-1-Tosyl Glycerol being one of the primary products. The molecular formula for this compound is C₉H₁₈O₃S, with a molecular weight of approximately 206.30 g/mol.

The synthesis process can be optimized for yield and selectivity, often monitored via thin-layer chromatography (TLC) to identify the formation of various tosylates. The structural characterization is confirmed using nuclear magnetic resonance (NMR) and infrared spectroscopy, which indicate the presence of specific functional groups and the absence of hydroxyl peaks in fully tosylated derivatives .

Antibacterial Properties

Recent studies have demonstrated that mono-, di-, and tri-tosylates of glycerol exhibit notable antibacterial activity. Specifically, these compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 1 mg/mL, indicating their potential as antimicrobial agents .

The following table summarizes the antibacterial activity of different tosylated glycerol derivatives:

| Compound Type | MIC Against Staphylococcus aureus (mg/mL) | MIC Against Pseudomonas aeruginosa (mg/mL) |

|---|---|---|

| Mono-tosyl Glycerol | 1 | 1 |

| Di-tosyl Glycerol | 1 | 1 |

| Tri-tosyl Glycerol | 1 | 1 |

The mechanism underlying the antibacterial activity of (R,S)-1-Tosyl Glycerol involves its ability to enhance nucleophilicity at the glycerol site due to the presence of the tosyl group. This enhancement allows for more effective interactions with bacterial cell membranes or enzymes critical for bacterial survival and proliferation .

Case Studies

A study conducted by Yusof et al. explored the antibacterial properties of mono-, di-, and tri-tosylates derived from glycerol. The researchers utilized a disc diffusion method to assess the inhibition zones produced by these compounds against various bacterial strains. The results indicated significant inhibition, reinforcing the potential application of these compounds in pharmaceutical formulations aimed at combating bacterial infections .

Another research effort highlighted an alternative synthetic route for producing functionalized glycerols, demonstrating that direct tosylation can lead to improved yields compared to traditional methods . This suggests that not only does (R,S)-1-Tosyl Glycerol have biological relevance, but its synthesis can be optimized to enhance its availability for research and application.

Applications

Given its biological activity, (R,S)-1-Tosyl Glycerol can potentially be employed in:

- Pharmaceuticals : As an intermediate for synthesizing new antimicrobial agents.

- Organic Synthesis : In reactions requiring high reactivity due to enhanced nucleophilicity.

- Biochemical Research : As a tool for studying mechanisms of bacterial resistance or susceptibility.

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.